N-(9R)-Cinchonan-9-yl-2-(diphenylphosphino)benzamide
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Overview
Description
N-(9R)-Cinchonan-9-yl-2-(diphenylphosphino)benzamide: is a complex organic compound that combines the structural features of cinchona alkaloids and diphenylphosphino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9R)-Cinchonan-9-yl-2-(diphenylphosphino)benzamide typically involves the reaction of cinchonine or cinchonidine with 2-(diphenylphosphino)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Cinchonine or cinchonidine, 2-(diphenylphosphino)benzoyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0°C to room temperature.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(9R)-Cinchonan-9-yl-2-(diphenylphosphino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce the corresponding phosphine derivatives.
Scientific Research Applications
N-(9R)-Cinchonan-9-yl-2-(diphenylphosphino)benzamide has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-(9R)-Cinchonan-9-yl-2-(diphenylphosphino)benzamide involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphino group can coordinate with metal centers, facilitating catalytic reactions. The cinchona alkaloid moiety provides chiral induction, making the compound useful in asymmetric synthesis. The exact pathways and molecular targets depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphino)benzamide: A simpler analog without the cinchona alkaloid moiety.
N-(diisopropylphosphanyl)benzamide: Another phosphine-containing benzamide with different steric properties.
4-diphenylphosphino benzoic acid: A related compound with a carboxylic acid group instead of an amide.
Uniqueness
N-(9R)-Cinchonan-9-yl-2-(diphenylphosphino)benzamide is unique due to the combination of the cinchona alkaloid and diphenylphosphino groups. This dual functionality allows it to act as both a chiral ligand and a phosphine donor, making it highly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
2-diphenylphosphanyl-N-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N3OP/c1-2-27-26-41-24-22-28(27)25-35(41)37(32-21-23-39-34-19-11-9-17-31(32)34)40-38(42)33-18-10-12-20-36(33)43(29-13-5-3-6-14-29)30-15-7-4-8-16-30/h2-21,23,27-28,35,37H,1,22,24-26H2,(H,40,42)/t27-,28-,35+,37+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKHYILLCFTGHO-QOEKYBDISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36N3OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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